4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride
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Overview
Description
4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C₇H₇FO₄S and a molecular weight of 206.19 g/mol . This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a sulfonyl fluoride group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-Hydroxy-3-methoxybenzene (also known as vanillin) with a sulfonyl fluoride reagent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include sulfuryl fluoride (SO₂F₂) and a suitable base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamide, sulfonate esters, or sulfonyl thiols.
Oxidation: Formation of quinones.
Reduction: Formation of sulfonamides or sulfonic acids.
Scientific Research Applications
4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential use in drug development, especially as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues, thereby blocking the enzyme’s function. The hydroxyl and methoxy groups on the benzene ring can also participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl fluoride group.
4-Hydroxy-3-methoxybenzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
4-Hydroxy-3-methoxybenzene-1-sulfonyl chloride: Has a sulfonyl chloride group instead of a sulfonyl fluoride group.
Uniqueness
4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its analogs. The sulfonyl fluoride group is particularly useful in enzyme inhibition studies and as a reactive intermediate in organic synthesis .
Properties
IUPAC Name |
4-hydroxy-3-methoxybenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO4S/c1-12-7-4-5(13(8,10)11)2-3-6(7)9/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVQIPNINYKAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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